molecular formula C15H22ClN3O2S3 B1667611 Arotinololhydrochlorid CAS No. 68377-91-3

Arotinololhydrochlorid

Katalognummer: B1667611
CAS-Nummer: 68377-91-3
Molekulargewicht: 408 g/mol
InChI-Schlüssel: XXDAXBZYUXLDRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arotinolol hydrochloride is a pharmaceutical compound classified as a mixed alpha and beta receptor blocker. It was developed in Japan and has been studied for its potential as an antihypertensive therapy. Arotinolol hydrochloride is known for its ability to block both alpha and beta receptors, making it effective in treating conditions such as high blood pressure and essential tremor .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Arotinolol was introduced as an antihypertensive agent in 1986 and has since been studied for several other medical applications, including the management of essential tremor and chronic heart failure. Its pharmacological effects are primarily due to its ability to block both alpha-1 and beta-adrenergic receptors, leading to vasodilation and reduced cardiac output.

Hypertension Management

Arotinolol is effective in treating essential hypertension, particularly in patients with varying circadian blood pressure patterns (dippers vs. non-dippers). A clinical trial demonstrated that arotinolol significantly lowered nighttime blood pressure in non-dipper hypertensive patients, restoring their circadian rhythm .

Study Population Dosage Outcome
Randomized Controlled TrialHypertensive patients40 mg/day for 4 weeksSignificant reduction in nighttime blood pressure

Chronic Heart Failure

Recent systematic reviews have shown that arotinolol can improve clinical outcomes in chronic heart failure patients by enhancing left ventricular ejection fraction (LVEF) and reducing levels of brain natriuretic peptide (BNP). A meta-analysis involving 1,717 patients indicated that arotinolol significantly improved treatment efficiency compared to control groups .

Outcome Measure Effect Size (SMD) 95% CI
Effective Rate4.07[2.89, 5.72]
LVEFIncreased-
BNPDecreased-

Essential Tremor

Arotinolol has also been studied for its efficacy in treating essential tremor, where it was found to be more effective than propranolol in a randomized crossover trial .

Case Study 1: Arotinolol in Hypertensive Patients

In a clinical trial comparing arotinolol's effects on dippers versus non-dippers, it was found that non-dipper patients experienced a more pronounced decrease in blood pressure levels, highlighting the drug's potential for tailored hypertension therapy .

Case Study 2: Heart Failure Management

A study involving patients with chronic heart failure demonstrated that treatment with arotinolol led to significant improvements in cardiac function parameters, including LVEF and cardiac index. The study emphasized the drug's role in mitigating sympathetic nervous system overactivity common in heart failure patients .

Wirkmechanismus

Mode of Action

Arotinolol hydrochloride interacts with its targets by binding to these adrenergic receptor sites with a very high affinity . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

The binding of arotinolol hydrochloride to the adrenergic receptors affects several biochemical pathways. These include the calcium signaling pathway , cGMP-PKG signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics. The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

Result of Action

The binding of arotinolol hydrochloride to the adrenergic receptors results in several molecular and cellular effects. It has been confirmed that arotinolol presents vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Some reports indicate a delayed development of hypertension when arotinolol is administered daily . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance .

Action Environment

The action, efficacy, and stability of arotinolol hydrochloride can be influenced by various environmental factors. For instance, a multi-center clinical study showed that arotinolol lowered nighttime blood pressure levels more significantly in patients with non-dipper hypertension, helping to restore the circadian rhythm of blood pressure .

Biochemische Analyse

Biochemical Properties

Arotinolol hydrochloride binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Preclinical studies showed a lack of intrinsic sympathomimetic activities or membrane-establishing properties . It is confirmed that arotinolol presents vasorelaxant activity . This characteristic is also proved to be mainly mediated by its α1-blocking property .

Cellular Effects

Arotinolol hydrochloride has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of arotinolol have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Molecular Mechanism

Arotinolol hydrochloride exerts its effects at the molecular level through its binding interactions with β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor .

Temporal Effects in Laboratory Settings

The stereospecificity of arotinolol hydrochloride is very important for its pharmacokinetic characteristics . Both of the enantiomers were found in urine, suggesting this as the major elimination pathway . It is possible to find arotinolol in urine 2-4 hours after initial administration .

Metabolic Pathways

It is known that arotinolol hydrochloride is mainly distributed from the plasma to the liver .

Transport and Distribution

Arotinolol hydrochloride gets rapidly absorbed and distributed in the plasma . The plasma concentration peaks 2 hours after initial administration . The distribution studies have shown that arotinolol hydrochloride is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

Vorbereitungsmethoden

The preparation of high-purity arotinolol hydrochloride involves several steps. One method includes combining two steps of reactions: ammonolysis and salification, followed by direct formation of the hydrochloride. The compound is then stirred and washed with absolute ethyl alcohol twice to achieve a purity of more than 99.95% . Another method involves refluxing [5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide] with acetonitrile, followed by the addition of epichlorohydrin. The reaction mixture is then cooled, filtered, and the solid product is collected and further processed to obtain high-purity arotinolol hydrochloride .

Analyse Chemischer Reaktionen

Arotinolol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: Arotinolol hydrochloride can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include acetonitrile, epichlorohydrin, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Arotinolol hydrochloride is similar to other mixed alpha and beta receptor blockers, such as carvedilol. it is unique in its ability to act as a beta3 receptor agonist, which is not a common feature among similar compounds. This unique property allows arotinolol hydrochloride to have a broader range of therapeutic effects, particularly in the treatment of cardiovascular diseases .

Similar compounds include:

    Carvedilol: Another mixed alpha and beta receptor blocker used in the treatment of heart failure and hypertension.

    Labetalol: A medication that blocks both alpha and beta receptors, used to treat high blood pressure.

    Propranolol: A non-selective beta blocker used for various cardiovascular conditions.

Arotinolol hydrochloride stands out due to its additional beta3 receptor agonist activity, making it a versatile compound in medical research and treatment .

Biologische Aktivität

Arotinolol hydrochloride is a dual-action medication that functions as both an alpha- and beta-adrenergic receptor blocker. Originally developed in Japan, it is primarily utilized for managing hypertension and heart failure. This article explores the biological activity of arotinolol hydrochloride, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Arotinolol exerts its pharmacological effects through the blockade of adrenergic receptors:

  • Beta-1 and Beta-2 Receptor Antagonism : Arotinolol has a high affinity for beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which collectively reduce cardiac output.
  • Alpha-1 Receptor Antagonism : By blocking alpha-1 receptors, arotinolol promotes vasodilation, thereby lowering peripheral vascular resistance and blood pressure .

Pharmacokinetics

The pharmacokinetic profile of arotinolol highlights its absorption, distribution, metabolism, and elimination:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration.
  • Distribution : Highly bound to serum proteins (95.3% for R-enantiomer and 84.5% for S-enantiomer) with significant distribution to the liver, lungs, and heart .
  • Metabolism : The R-enantiomer is excreted unchanged in urine, while the S-enantiomer undergoes metabolic conversion.
  • Half-Life : Approximately 7.2 hours .

Hypertension Management

A clinical trial involving 42 elderly patients with essential hypertension demonstrated that daily administration of 10 mg arotinolol hydrochloride significantly reduced both systolic and diastolic blood pressure without adversely affecting renal function over a 24-week period .

Outcome MeasureBaseline (mmHg)Post-Treatment (mmHg)p-value
Systolic Blood Pressure≥160Decreased<0.05
Diastolic Blood Pressure≥96Decreased<0.05

Heart Failure

A systematic review encompassing 17 randomized controlled trials with 1,717 patients indicated that arotinolol effectively improves left ventricular ejection fraction (LVEF), cardiac index (CI), and reduces brain natriuretic peptide (BNP) levels. The findings suggest that arotinolol enhances heart function by mitigating sympathetic overactivity and promoting vasodilation .

Outcome MeasureBaselinePost-TreatmentEffect Size (SMD)
LVEFVariableIncreased4.07 (95% CI [2.89, 5.72])
BNPElevatedDecreased-

Safety Profile

While generally well-tolerated, arotinolol may cause side effects such as central nervous system depression. Monitoring for adverse reactions is essential during treatment .

Case Studies

  • Elderly Patients with Hypertension : In a cohort study of elderly patients treated with arotinolol for hypertension, significant reductions in blood pressure were observed without renal impairment over six months .
  • Chronic Heart Failure Patients : A clinical trial assessing the impact of arotinolol on chronic heart failure patients revealed improvements in cardiac function metrics such as LVEF and CI after eight weeks of treatment .

Eigenschaften

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDAXBZYUXLDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52560-77-7 (Parent)
Record name Arotinolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046849
Record name Arotinolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68377-91-3
Record name Arotinolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arotinolol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AROTINOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Arotinolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Arotinolol hydrochloride
Reactant of Route 4
Arotinolol hydrochloride
Reactant of Route 5
Arotinolol hydrochloride
Reactant of Route 6
Arotinolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.